cefditoren pivoxil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

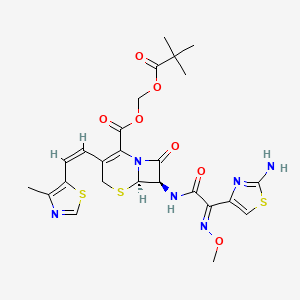

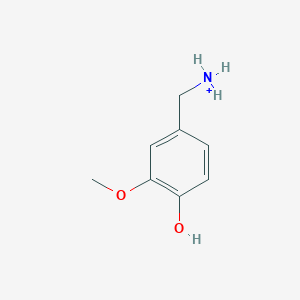

cefditoren pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed by esterases during absorption to release the active form, cefditorin. This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections, including respiratory tract infections, skin infections, and community-acquired pneumonia .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cefditorin pivoxil typically begins with the starting material 7-aminocephalosporanic acid (7-ACA). The process involves several steps, including silanization protection, iodination, and the introduction of various functional groups. One method involves reacting 7-ACA with an oxidizing reagent under the action of 2,2,6,6-tetramethylpiperidine oxynitride (TEMPO) to obtain an intermediate compound. This intermediate undergoes further reactions, including silanization protection and iodination, to form the cefditorin mother nucleus .

Industrial Production Methods: Industrial production of cefditorin pivoxil involves the use of immobilized penicillin acylated enzyme catalysis. This method is environmentally friendly, has a high conversion rate, and is suitable for large-scale production. The process includes the reaction of the cefditorin mother nucleus with iodometyl pivalate to produce the target product .

化学反応の分析

Types of Reactions: cefditoren pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly important as it converts the prodrug into its active form, cefditorin, during absorption .

Common Reagents and Conditions:

Hydrolysis: Esterases are the primary enzymes involved in the hydrolysis of cefditorin pivoxil.

Oxidation: Oxidizing agents such as TEMPO are used in the initial steps of synthesis.

Substitution: Iodination and other substitution reactions are carried out using reagents like NaI and triphenylphosphine

Major Products: The major product formed from the hydrolysis of cefditorin pivoxil is cefditorin, the active antibiotic form .

科学的研究の応用

cefditoren pivoxil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a model compound in the study of cephalosporin antibiotics.

- Investigated for its stability and reactivity under various conditions .

Biology:

- Studied for its effects on bacterial cell wall synthesis and its interactions with penicillin-binding proteins .

Medicine:

- Widely used in clinical trials to evaluate its efficacy against various bacterial infections.

- Effective in treating acute bacterial exacerbations of chronic bronchitis, community-acquired pneumonia, and skin infections .

Industry:

作用機序

cefditoren pivoxil exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. The active form, cefditorin, binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death .

類似化合物との比較

- Cefuroxime

- Cefdinir

- Cefpodoxime

- Ceftibuten

- Ceftizoxime

特性

分子式 |

C25H28N6O7S3 |

|---|---|

分子量 |

620.7 g/mol |

IUPAC名 |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16+/t17-,21-/m1/s1 |

InChIキー |

AFZFFLVORLEPPO-ITQWOMERSA-N |

異性体SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

正規SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

同義語 |

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester CDTR-PI cefditoren pivoxil ME 1207 ME-1207 Spectracef |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1236487.png)

![methyl (8S)-8-(chloromethyl)-6-[(E)-3-[4-[(E)-3-[(8S)-8-(chloromethyl)-4-hydroxy-1-methoxycarbonyl-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indol-6-yl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]-4-hydroxy-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B1236490.png)

![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)

![2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B1236494.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)

![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)